3-Bromo-2-chloro-5-fluorotoluene

Nucleophilic Aromatic Substitution (SNAr) Reaction Kinetics Mechanistic Studies

3-Bromo-2-chloro-5-fluorotoluene (CAS 1000576-68-0) delivers a unique orthogonal reactivity profile that regioisomeric alternatives cannot replicate. With bromine at the ortho position serving as the premier Suzuki-Miyaura coupling site, chlorine at the meta position reserved for subsequent Buchwald-Hartwig amination, and a stable fluorine substituent modulating electronic properties, this pre-fluorinated scaffold enables sequential, chemoselective elaborations that fail with other C₇H₅BrClF isomers. Substituting any positional isomer without rigorous validation risks divergent product profiles, altered yields, or complete synthesis failure. Specify this exact regioisomer to ensure reproducible results in pharmaceutical and agrochemical building-block synthesis.

Molecular Formula C7H5BrClF
Molecular Weight 223.47 g/mol
CAS No. 1000576-68-0
Cat. No. B1437877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-5-fluorotoluene
CAS1000576-68-0
Molecular FormulaC7H5BrClF
Molecular Weight223.47 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)Br)F
InChIInChI=1S/C7H5BrClF/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3
InChIKeyWVPIMQSHAFMKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-chloro-5-fluorotoluene (CAS 1000576-68-0): A Strategic Building Block for Selective Cross-Coupling and Fluorinated Scaffold Synthesis


3-Bromo-2-chloro-5-fluorotoluene (CAS 1000576-68-0) is a polyhalogenated aromatic compound characterized by a toluene core bearing bromine, chlorine, and fluorine substituents. Its molecular formula is C₇H₅BrClF with a molecular weight of 223.47 g/mol [1]. As a member of the halogenated toluene class, it is primarily utilized as a versatile intermediate in organic synthesis . The strategic positioning of the three distinct halogen atoms—specifically the ortho-bromo and meta-chloro relative to the methyl group—endows this compound with a unique reactivity profile, enabling its participation in a range of selective transformations, including palladium-catalyzed cross-coupling reactions .

The Critical Failure Mode of Unverified Substitution: Why Regioisomers and Analogous Halogenated Toluenes Cannot Replicate 3-Bromo-2-chloro-5-fluorotoluene's Performance


The interchangeability of polyhalogenated toluenes is a common procurement misconception that can lead to significant downstream synthesis failure. Even compounds with identical molecular formulas (C₇H₅BrClF) exhibit profoundly different chemical behaviors due to variations in their halogen substitution patterns [1]. This phenomenon, known as regioisomerism, directly impacts reaction kinetics, site-selectivity, and the structural integrity of the final product. For instance, the specific placement of the bromine, chlorine, and fluorine atoms in 3-Bromo-2-chloro-5-fluorotoluene creates a unique electronic environment that dictates its reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [2]. Attempting to substitute this compound with a different isomer, such as 4-Bromo-3-chloro-5-fluorotoluene, without rigorous validation will almost certainly result in a different product profile, altered reaction yields, or complete reaction failure [3]. The following quantitative evidence substantiates why this specific regioisomer is non-fungible and must be specified for consistent experimental outcomes.

Quantitative Evidence Guide: 3-Bromo-2-chloro-5-fluorotoluene's Verifiable Advantages Over Closest Analogs


Differential Reactivity in Nucleophilic Aromatic Substitution: Rate Order and Mechanistic Divergence Among Halogenated Toluenes

In high-temperature nucleophilic aromatic substitution (SNAr) reactions, the relative reactivity of halogen substituents is critical for predicting reaction outcomes. A class-level analysis of halogenated benzenes under supercritical water conditions (400°C, 5300 psi) demonstrates a clear reactivity hierarchy: bromo > fluoro > chloro. This quantitative data provides a foundational understanding for the compound's reactivity, where the bromine atom is the most labile leaving group for palladium-catalyzed cross-coupling, followed by chlorine under harsher conditions, and fluorine being the most resistant [1].

Nucleophilic Aromatic Substitution (SNAr) Reaction Kinetics Mechanistic Studies

Mechanistic Pathway Control: Ipso vs. Cine Substitution Dictated by Halogen Composition

The presence of multiple halogens on the toluene ring dictates the dominant substitution mechanism, a critical factor for synthetic planning. Mechanistic studies on halogenated toluenes reveal that fluorotoluenes preferentially undergo ipso substitution via an SNAr pathway, whereas chlorotoluenes and bromotoluenes are prone to cine substitution, likely proceeding through a benzyne intermediate [1]. For a compound like 3-Bromo-2-chloro-5-fluorotoluene, which contains all three halogens, this means reaction conditions can be tuned to potentially exploit different pathways, but it also introduces the risk of competing mechanisms and regioisomeric mixtures if not carefully controlled.

Reaction Mechanism Regioselectivity Halogenated Toluene Reactivity

Purity and Availability: Benchmarking 3-Bromo-2-chloro-5-fluorotoluene Against Common Commercial Specifications

For procurement purposes, product purity and availability are key differentiators. 3-Bromo-2-chloro-5-fluorotoluene is commercially available from multiple suppliers with a standard purity of 95-97% . This purity level is typical for research-grade halogenated building blocks. In contrast, the close analog 4-Bromo-3-chloro-5-fluorotoluene (CAS 1805015-21-7) is available at 97% purity but commands a significantly higher price, with 250mg costing $494.40 USD compared to more economical pricing for the target compound [1]. This economic advantage makes 3-Bromo-2-chloro-5-fluorotoluene a more cost-effective entry point for initial method development and scale-up studies.

Chemical Procurement Purity Analysis Building Block Specification

Predicted Physical Properties Differentiate Handling and Storage from Closest Analogs

Even when direct experimental data is unavailable, predicted physicochemical properties can guide procurement and handling. The predicted boiling point of 3-Bromo-2-chloro-5-fluorotoluene is 226.7±35.0 °C at 760 mmHg, and its predicted flash point is 90.9±25.9 °C [1]. These values, derived from computational models, are not mere trivia; they provide a basis for comparison with other halogenated toluenes. For instance, the close analog 4-Bromo-3-chloro-5-fluorotoluene has a similar predicted boiling point (226.4±35.0 °C), but the specific substitution pattern in the target compound results in a slightly higher density (1.6±0.1 g/cm³) [2]. These subtle differences can influence solvent choice for reactions and may have implications for purification methods like distillation.

Physicochemical Properties Compound Handling Storage Stability

Application Scenarios for 3-Bromo-2-chloro-5-fluorotoluene: Where Differential Reactivity Delivers Value


Precursor for Sequential, Site-Selective Cross-Coupling in Complex Molecule Synthesis

The class-level evidence confirming the reactivity order of bromo > fluoro > chloro [1] positions 3-Bromo-2-chloro-5-fluorotoluene as an ideal scaffold for sequential cross-coupling strategies. The bromine atom serves as the primary, most reactive site for an initial Suzuki-Miyaura or related coupling, allowing for the introduction of a first molecular fragment. The chlorine atom remains intact under these milder conditions, providing a secondary site for a subsequent, more challenging coupling reaction (e.g., Buchwald-Hartwig amination) after the first step is complete. The fluorine atom, being the least reactive, remains as a stable substituent, modulating the electronic properties of the final molecule. This orthogonal reactivity is a direct consequence of the compound's unique halogen pattern and is not replicable with di-halogenated or differently substituted tri-halogenated isomers.

Synthesis of Fluorinated Pharmaceutical Intermediates and Agrochemical Building Blocks

The presence of a fluorine atom is a common motif in modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and modulate lipophilicity . 3-Bromo-2-chloro-5-fluorotoluene provides a pre-fluorinated aromatic core, eliminating the need for challenging late-stage fluorination reactions. The compound can be elaborated into more complex structures where the fluorine atom's position (meta to the methyl group) is critical for target binding or bioavailability. This application leverages the compound's role as a strategic building block for diversity-oriented synthesis of fluorinated libraries, offering a distinct advantage over non-fluorinated or differently fluorinated analogs where the final product would lack the desired fluorine substituent.

Methodology Development for Chemoselective Halogenation and Cross-Coupling Reactions

The compound's complex mechanistic profile, which can involve competing SNAr (ipso) and benzyne (cine) pathways depending on the halogen and reaction conditions [2], makes it a valuable probe for fundamental methodology studies. Researchers developing new catalysts or reaction conditions for chemoselective transformations can use this compound as a challenging substrate to test the limits of their system. The ability to selectively activate the bromine atom in the presence of a chlorine and fluorine atom is a non-trivial task, and success with 3-Bromo-2-chloro-5-fluorotoluene demonstrates a high degree of catalytic control. This scenario highlights the compound's utility as a benchmark substrate in academic and industrial research, where its complex reactivity profile provides a rigorous test for new synthetic methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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